4-Methyl-3-(trifluoromethyl)cinnamic acid

Lipophilicity LogP Membrane Permeability

Select 4-Methyl-3-(trifluoromethyl)cinnamic acid (CAS 886498-02-8) for your SAR and drug discovery programs. The unique 3-CF3/4-CH3 substitution pattern delivers a LogP of 3.11, significantly enhancing passive membrane permeability compared to non-fluorinated analogs (LogP 2.87). This dual electronic environment—combining electron-withdrawing and electron-donating groups—enables tunable Michael acceptor reactivity for covalent inhibitor design and provides steric differentiation from mono-substituted cinnamic acids. Insist on this specific substitution pattern to ensure reproducibility in intracellular pathogen and CNS-targeted campaigns.

Molecular Formula C11H9F3O2
Molecular Weight 230.18 g/mol
CAS No. 886498-02-8
Cat. No. B1587109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-3-(trifluoromethyl)cinnamic acid
CAS886498-02-8
Molecular FormulaC11H9F3O2
Molecular Weight230.18 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C=CC(=O)O)C(F)(F)F
InChIInChI=1S/C11H9F3O2/c1-7-2-3-8(4-5-10(15)16)6-9(7)11(12,13)14/h2-6H,1H3,(H,15,16)
InChIKeyNYGYUKFEDBHBBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-3-(trifluoromethyl)cinnamic acid (CAS 886498-02-8): Core Identification & Procurement Snapshot


4-Methyl-3-(trifluoromethyl)cinnamic acid (CAS 886498-02-8) is a disubstituted cinnamic acid derivative with the molecular formula C11H9F3O2 and a molecular weight of 230.18 g/mol . It features a methyl group at the 4-position and a trifluoromethyl (-CF3) group at the 3-position of the phenyl ring . This compound is a white to off-white crystalline powder, insoluble in water but soluble in common organic solvents such as ethanol and chloroform . It is primarily utilized as a research intermediate in pharmaceutical and agrochemical development, where its unique substitution pattern offers distinct physicochemical properties compared to its mono-substituted or differently substituted analogs .

4-Methyl-3-(trifluoromethyl)cinnamic acid (CAS 886498-02-8): Why In-Class Analogs Cannot Be Freely Substituted


Cinnamic acid derivatives are widely used as building blocks in medicinal chemistry and materials science. However, even minor changes in the substitution pattern on the phenyl ring—such as the position of a methyl or trifluoromethyl group, or the presence of an additional substituent—can drastically alter key physicochemical properties like acidity (pKa), lipophilicity (logP), and steric bulk. The compound 4-Methyl-3-(trifluoromethyl)cinnamic acid possesses a specific 3-CF3/4-CH3 arrangement that results in a distinct electronic and steric environment. This unique combination modulates the reactivity of the α,β-unsaturated carboxylic acid moiety and influences intermolecular interactions in biological or catalytic systems [1]. Consequently, substituting it with a simpler analog like 4-methylcinnamic acid or 3-(trifluoromethyl)cinnamic acid without experimental validation risks altering reaction kinetics, product selectivity, or biological target engagement, thereby compromising the reproducibility and validity of research outcomes [1].

4-Methyl-3-(trifluoromethyl)cinnamic acid (CAS 886498-02-8): Quantitative Differentiation Evidence Against Key Analogs


Enhanced Lipophilicity (LogP) vs. Non-Fluorinated and Mono-Fluorinated Analogs

4-Methyl-3-(trifluoromethyl)cinnamic acid exhibits a calculated LogP of 3.11 , representing a 0.24 to 0.31 log unit increase in lipophilicity compared to 4-methylcinnamic acid (LogP 2.87) and 3-(trifluoromethyl)cinnamic acid (LogP ~2.80-2.87) [1]. This increased lipophilicity is attributable to the synergistic effect of the electron-withdrawing -CF3 group and the electron-donating -CH3 group, which collectively enhance the compound's partitioning into non-polar environments.

Lipophilicity LogP Membrane Permeability Drug Design

Enhanced Acidity (pKa) Relative to 4-Methylcinnamic Acid

The acid dissociation constant (pKa) of 4-Methyl-3-(trifluoromethyl)cinnamic acid is 4.22 [1]. This is 0.34 pKa units lower (more acidic) than that of 4-methylcinnamic acid (pKa 4.56 at 25°C) [2], and comparable to the mono-trifluoromethyl analogs 3-(trifluoromethyl)cinnamic acid (pKa 4.25 predicted) and 4-(trifluoromethyl)cinnamic acid (pKa 4.21 predicted) . The electron-withdrawing -CF3 group stabilizes the carboxylate anion, increasing acidity relative to the non-fluorinated analog.

pKa Acidity Ionization State Salt Formation

Higher Molecular Weight and Altered Steric Profile vs. Mono-Substituted Analogs

With a molecular weight of 230.18 g/mol , 4-Methyl-3-(trifluoromethyl)cinnamic acid is significantly heavier than its mono-substituted counterparts: 4-methylcinnamic acid (162.19 g/mol) and 3-(trifluoromethyl)cinnamic acid (216.16 g/mol) [1]. This represents a 6.5% increase over the mono-trifluoromethyl analog and a 41.9% increase over the non-fluorinated methyl analog. The added mass is due to the combined methyl and trifluoromethyl substituents, which also contribute to increased steric hindrance around the phenyl ring.

Molecular Weight Steric Bulk Metabolic Stability Crystallinity

Antimicrobial and Anti-inflammatory Activity Profile: Class-Level Inference for Rational Selection

While specific quantitative data for 4-Methyl-3-(trifluoromethyl)cinnamic acid is limited, the broader class of cinnamic acid derivatives—and particularly trifluoromethyl-substituted analogs—has been demonstrated to possess antimicrobial and anti-inflammatory activities. For example, anilides of 3-(trifluoromethyl)cinnamic acid have shown bacteriostatic and bactericidal activity against resistant bacterial strains including MRSA and VRE [1]. The target compound, bearing both a -CF3 and a -CH3 group, is positioned within this active scaffold class. The presence of the 4-methyl group on a trifluoromethylcinnamic acid core distinguishes it from simple 3- or 4-(trifluoromethyl)cinnamic acids, which have been more extensively studied.

Antimicrobial Anti-inflammatory Drug Discovery Lead Optimization

4-Methyl-3-(trifluoromethyl)cinnamic acid (CAS 886498-02-8): High-Value Application Scenarios for Scientific and Industrial Use


Medicinal Chemistry: Building Block for Enhanced Membrane Permeability

Given its elevated LogP of 3.11 relative to non-fluorinated analogs (LogP 2.87), 4-Methyl-3-(trifluoromethyl)cinnamic acid is an advantageous starting material for the synthesis of drug candidates requiring improved passive diffusion across biological membranes . It is particularly suitable for programs targeting intracellular pathogens or central nervous system disorders, where permeability is a key optimization parameter .

Structure-Activity Relationship (SAR) Studies: Probing Electronic and Steric Effects

The compound's unique combination of electron-withdrawing (-CF3) and electron-donating (-CH3) substituents, along with its increased steric bulk compared to mono-substituted analogs, makes it a valuable probe for SAR campaigns [1]. Researchers can systematically evaluate how the dual substitution alters target binding affinity, selectivity, and off-target interactions relative to 4-methylcinnamic acid (pKa 4.56) and 3-(trifluoromethyl)cinnamic acid (pKa 4.25) [2].

Agrochemical Intermediate: Synthesis of Fluorinated Pesticides or Herbicides

Trifluoromethyl-containing cinnamic acid derivatives are recognized intermediates in the development of fluorinated agrochemicals due to their enhanced metabolic stability and bioavailability [3]. The specific 3-CF3/4-CH3 substitution pattern of this compound may impart desirable selectivity profiles in pesticide or herbicide lead optimization, differentiating it from simpler analogs [3].

Chemical Biology: Development of Activity-Based Probes

The α,β-unsaturated carboxylic acid moiety serves as a Michael acceptor, enabling covalent modification of nucleophilic residues in target proteins. The distinct electronic and steric environment conferred by the 3-CF3/4-CH3 substitution can fine-tune the reactivity of this Michael acceptor, offering a tunable warhead for the design of selective covalent inhibitors or activity-based probes [4].

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